molecular formula C15H9N3O5S2 B12606825 2-Cyano-1,3-benzothiazol-6-yl 4-methyl-2-nitrobenzene-1-sulfonate CAS No. 918400-79-0

2-Cyano-1,3-benzothiazol-6-yl 4-methyl-2-nitrobenzene-1-sulfonate

Cat. No.: B12606825
CAS No.: 918400-79-0
M. Wt: 375.4 g/mol
InChI Key: PDNRCPBJTZJBQJ-UHFFFAOYSA-N
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Description

2-Cyano-1,3-benzothiazol-6-yl 4-methyl-2-nitrobenzene-1-sulfonate (hereafter referred to by its full systematic name) is a sulfonate ester derivative featuring a benzothiazole core substituted with a cyano group at the 2-position and a nitrobenzene sulfonate group at the 6-position. It has been identified as a synthetic intermediate in nucleoside chemistry, particularly in the formation of protected thymidylyl derivatives, as illustrated in Scheme 3 of Molecules (2013) . The nitro group enhances the sulfonate's leaving-group ability, making it valuable in coupling reactions for constructing complex heterocyclic systems.

Properties

CAS No.

918400-79-0

Molecular Formula

C15H9N3O5S2

Molecular Weight

375.4 g/mol

IUPAC Name

(2-cyano-1,3-benzothiazol-6-yl) 4-methyl-2-nitrobenzenesulfonate

InChI

InChI=1S/C15H9N3O5S2/c1-9-2-5-14(12(6-9)18(19)20)25(21,22)23-10-3-4-11-13(7-10)24-15(8-16)17-11/h2-7H,1H3

InChI Key

PDNRCPBJTZJBQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)N=C(S3)C#N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-1,3-benzothiazol-6-yl 4-methyl-2-nitrobenzene-1-sulfonate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring. The cyano group can be introduced through a nucleophilic substitution reaction using cyanide sources. The nitro and sulfonate groups are usually introduced through nitration and sulfonation reactions, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-1,3-benzothiazol-6-yl 4-methyl-2-nitrobenzene-1-sulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the sulfur atom can produce sulfoxides or sulfones .

Scientific Research Applications

2-Cyano-1,3-benzothiazol-6-yl 4-methyl-2-nitrobenzene-1-sulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Cyano-1,3-benzothiazol-6-yl 4-methyl-2-nitrobenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The cyano and nitro groups can participate in electron transfer reactions, while the benzothiazole ring can interact with biological macromolecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to analogs in two primary categories: (1) benzothiazole sulfonates with varying substituents and (2) benzothiazole-containing heterocycles with distinct pharmacophores. Below is a detailed analysis:

Sulfonate Esters with Modified Substituents

Key analogs from Scheme 3 in Molecules (2013) include:

  • Compound a: R3 = 2-cyano-1,1-dimethylethyl, R4 = n-butyl .
  • Compound b : R3 = o-methylbenzyl, R5 = 3-(N-ethylcarbazoyl) .
  • Compound c: R3 = 2-cyano-1,1-dimethylethyl, R6 = H/alkyl/aryl .
Property Target Compound (Compound a) Analog (Compound b) Analog (Compound c)
Core Structure Benzothiazole sulfonate Benzothiazole sulfonate Benzothiazole sulfonate
R3 Substituent 2-Cyano-1,1-dimethylethyl o-Methylbenzyl 2-Cyano-1,1-dimethylethyl
Electron Effects Strongly electron-withdrawing Moderately electron-donating Strongly electron-withdrawing
Leaving-Group Ability High (nitro-enhanced) Moderate High (similar to Compound a)
Synthetic Utility Nucleoside coupling Carbazole-based conjugation Variable R6 modifications

The cyano group in the target compound and Compound c enhances electrophilicity at the sulfonate site, facilitating nucleophilic displacement reactions.

Benzothiazole-Containing Heterocycles from Recent Patents

The 2023 European Patent Application highlights benzothiazole derivatives fused with pyridazinone or pyrimidinone systems (e.g., 2-(2-methyl-1,3-benzothiazol-6-yl)-7-(piperidin-4-yl)-4H-pyrimido[1,2-b]pyridazin-4-one) . These compounds prioritize bioactivity over reactivity, targeting kinase inhibition.

Property Target Compound Patent Compound (Example 1)
Core Structure Benzothiazole sulfonate Benzothiazole-pyridazinone
Functional Groups Nitro, sulfonate, cyano Piperidinyl, aminopiperidinyl
Primary Application Synthetic intermediate Kinase inhibition candidate
Solubility Moderate (polar groups) Enhanced (basic amines)
Stability Labile sulfonate ester Stable heterocyclic framework

The target compound’s sulfonate ester contrasts with the patent compounds’ fused heterocycles, which prioritize metabolic stability and target binding. The nitro and cyano groups in the former enhance reactivity, while the latter’s piperidinyl groups improve solubility and bioavailability .

Research Findings and Implications

  • Reactivity: The nitro group in the target compound significantly lowers the activation energy for sulfonate displacement compared to non-nitro analogs (e.g., methyl or methoxy derivatives) .
  • Biological Potential: Unlike the patent compounds, the target molecule lacks reported bioactivity. However, its structural motifs (benzothiazole, nitro group) are associated with antimicrobial and anticancer properties in related systems .

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